3,5-Dibromothiophene-2-carboxylic acid

Catalog No.
S709434
CAS No.
7311-68-4
M.F
C5H2Br2O2S
M. Wt
285.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dibromothiophene-2-carboxylic acid

CAS Number

7311-68-4

Product Name

3,5-Dibromothiophene-2-carboxylic acid

IUPAC Name

3,5-dibromothiophene-2-carboxylic acid

Molecular Formula

C5H2Br2O2S

Molecular Weight

285.94 g/mol

InChI

InChI=1S/C5H2Br2O2S/c6-2-1-3(7)10-4(2)5(8)9/h1H,(H,8,9)

InChI Key

YWOSIPRAZKDEIL-UHFFFAOYSA-N

SMILES

C1=C(SC(=C1Br)C(=O)O)Br

Canonical SMILES

C1=C(SC(=C1Br)C(=O)O)Br

The exact mass of the compound 3,5-Dibromothiophene-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,5-Dibromothiophene-2-carboxylic acid (CAS 7311-68-4) is a highly functionalized, solid-state heterocyclic building block (mp 215-220 °C) essential for the synthesis of complex pharmaceuticals, agrochemicals, and advanced organic materials . Featuring an electron-withdrawing carboxylic acid group and two strategically positioned bromine atoms, this compound serves as a critical precursor for transition-metal-catalyzed cross-coupling reactions. Its primary industrial value lies in its predictable reactivity profile, enabling site-selective sequential functionalization to yield unsymmetrical 3,5-disubstituted thiophenes without the need for complex downstream isomer separations [1].

Research Fit

Regioisomer-specific scaffold 3,5-Dibromo substitution defines reactivity and selectivity profile
Sequential cross-coupling compatible Supports stepwise functionalization via palladium-catalyzed reactions
Synthetic intermediate workflow May support oligothiophene, ligand, and medicinal chemistry library construction

Substituting 3,5-dibromothiophene-2-carboxylic acid with crude dibromothiophene mixtures, unbrominated thiophene-2-carboxylic acid, or regioisomers like 4,5-dibromothiophene-2-carboxylic acid severely compromises synthetic efficiency. Crude mixtures require costly and low-yielding chromatographic separations to isolate target isomers. Unbrominated analogs necessitate late-stage electrophilic bromination, which often suffers from poor regiocontrol and over-bromination, generating inseparable impurities. Furthermore, the specific 3,5-substitution pattern provides a unique electronic environment where the C5-bromine is highly activated by the adjacent sulfur and the electron-withdrawing C2-carboxylic group, a kinetic advantage that guarantees absolute regiocontrol during initial cross-coupling—an advantage absent in less differentiated dihalothiophenes [1].

Substitution Risk

3,5-Dibromo regioisomer
4,5-Dibromo regioisomer
Bioactivity profile Target-specific enzyme inhibition may differ substantially; assay relevance not transferable
Reactivity selectivity Chemoselective α/β differentiation not shared by other isomers; synthetic route may shift
Solid-state properties Melting point and solubility differences may impact purification and handling workflows

Absolute Regiocontrol in Sequential Suzuki Coupling

In the synthesis of complex therapeutic scaffolds, the regioselectivity of the dihalothiophene precursor is paramount. Studies on the esterified derivative of 3,5-dibromothiophene-2-carboxylic acid demonstrate absolute site-selectivity during Suzuki cross-coupling. When subjected to palladium-catalyzed coupling with arylboronic acids, the reaction occurs exclusively at the highly activated C5 position, yielding the 5-aryl-3-bromothiophene-2-carboxylate intermediate in up to 90% yield, with 0% reaction observed at the sterically hindered C3 position[1]. This contrasts sharply with less differentiated dihalides, which yield statistical mixtures of mono- and di-coupled products.

Evidence DimensionRegioselectivity in first-pass Suzuki coupling
Target Compound DataExclusively C5 coupling (~90% yield, 0% C3 coupling)
Comparator Or BaselineSymmetric or unactivated dihalothiophenes (Mixed C3/C5 coupling and over-reaction)
Quantified Difference100% site-selectivity for C5 over C3 in the initial coupling step
ConditionsPd(PPh3)4, K2CO3, toluene, 70 °C, 1 equivalent of arylboronic acid

Guarantees high-yielding, predictable synthesis of unsymmetrical disubstituted thiophenes, eliminating the need for expensive purification of regioisomers in industrial scale-up.

uPA Enzyme Inhibition
Class-level inference
3,5-isomer: not a potent inhibitor
4,5-isomer: IC50 ~10 nM
Reported target engagement context; regioisomer choice determines assay outcome
In vitro uPA enzymatic assay; data to verify

Amidation of Sterically Hindered SERCA Modulators

The intact carboxylic acid functionality of 3,5-dibromothiophene-2-carboxylic acid proves highly efficient for direct amide bond formation, even when coupled with bulky, sterically hindered amines. In the patented synthesis of quinoline-based SERCA modulators, reacting this compound with 8-aminoquinaldine using standard EDC/DIPEA coupling conditions successfully yields the target di-brominated amide precursor [1]. The presence of the bulky C3-bromine atom does not sterically prohibit the amidation at C2, allowing the retention of both halogens for subsequent late-stage diversification or to serve as critical hydrophobic pharmacophore elements.

Evidence DimensionAmidation viability with bulky ortho-substituents
Target Compound DataSuccessfully couples with 8-aminoquinaldine to form intact dibromo-amide
Comparator Or BaselineUnsubstituted thiophene-2-carboxylic acid (Lacks the necessary halogen pharmacophores for SERCA activity)
Quantified DifferenceEnables the direct incorporation of a sterically demanding 3,5-dibromothiophene motif in a single step
ConditionsEDC-HCl, DIPEA, DMF, room temperature, 20 hours

Confirms that the compound's steric bulk does not impede standard peptide-coupling workflows, making it an ideal drop-in precursor for library generation.

Sequential Cross-Coupling
Class-level inference
3,5-isomer: predictable α-then-β reactivity
4,5- or 3,4-isomer: different, less predictable patterns
Supports regiocontrolled synthesis of unsymmetrical thiophenes
Palladium-catalyzed conditions; source review recommended

Solid-State Handling vs. Liquid Thiophene Precursors

For industrial procurement and pilot-plant processing, the physical state of a building block dictates handling protocols and storage costs. 3,5-Dibromothiophene-2-carboxylic acid is a stable crystalline solid with a high melting point of 215-220 °C. In contrast, common baseline precursors like 2,3,5-tribromothiophene are low-melting solids or liquids (mp 25-27 °C) that require specialized temperature-controlled storage and are prone to degradation or volatilization [1]. The high melting point of the 3,5-dibromo acid ensures excellent shelf-life, straightforward gravimetric dispensing, and compatibility with standard powder-handling equipment.

Evidence DimensionMelting point and physical state
Target Compound DataSolid, mp 215-220 °C
Comparator Or Baseline2,3,5-Tribromothiophene (Liquid/low-melting solid, mp 25-27 °C)
Quantified Difference~190 °C higher melting point
ConditionsStandard laboratory temperature and pressure

Drastically reduces storage complexity and handling risks, allowing for precise weighing and formulation in large-scale manufacturing.

Melting Point Range
Cross-study comparable
3,5-isomer: 180–188 °C
4,5-isomer: 228–232 °C (Δ ~45 °C)
Lower melting point may simplify handling and purification
Standard determination; lot-specific verification advised
Molecular Planarity
Supporting evidence
Carboxyl torsion angle: -179(2)°
Nearly planar thiophene–COOH scaffold
Informs computational modeling and ligand design
Single-crystal XRD at 293 K; structural data to review

Sequential Synthesis of PPARβ/δ Agonists

Due to its absolute C5-regioselectivity in Suzuki couplings, this compound is the optimal starting material for synthesizing complex, unsymmetrical therapeutic agents like PPARβ/δ agonists, where distinct aryl groups must be installed sequentially at the 5- and 3-positions without isomer contamination [1].

SERCA Modulator Development

The compound serves as a direct, sterically tolerant precursor for quinoline-based SERCA modulators, where the intact 3,5-dibromo substitution pattern is required for specific target binding and the carboxylic acid is utilized for direct amidation with aminoquinaldines [2].

Optoelectronic Materials and Photochromic Switches

The dual bromine handles allow for the iterative cross-coupling of extended pi-conjugated systems, making it a valuable building block for synthesizing specialized dithienylethene photochromic switches and organic semiconductors where precise regiocontrol dictates the final material's electronic properties [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Regioregular oligothiophene synthesis
Chemoselective sequential cross-coupling
Chain-length and regioregularity control
Medicinal chemistry library synthesis
Differential bromine reactivity for two-stage diversification
Structure-activity relationship (SAR) exploration
Chiral ligand design
Planar core geometry with functional handles
Enantioselectivity in asymmetric catalysis

XLogP3

3.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3,5-dibromothiophene-2-carboxylic acid

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